5-(Chloromethyl)-[3,4'-bipyridin]-6-amine
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Overview
Description
5-(Chloromethyl)-[3,4’-bipyridin]-6-amine is an organic compound that belongs to the class of bipyridines Bipyridines are heterocyclic compounds containing two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-[3,4’-bipyridin]-6-amine typically involves the chloromethylation of 3,4’-bipyridine. One common method is the Blanc chloromethylation, which involves the reaction of 3,4’-bipyridine with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the chloromethylation process.
Industrial Production Methods
Industrial production of 5-(Chloromethyl)-[3,4’-bipyridin]-6-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of alternative chlorinating agents and solvents may be explored to improve the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-[3,4’-bipyridin]-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: The bipyridine moiety can participate in coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thioethers, and secondary amines.
Oxidation Reactions: Products include N-oxides.
Reduction Reactions: Products include primary and secondary amines.
Scientific Research Applications
5-(Chloromethyl)-[3,4’-bipyridin]-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-[3,4’-bipyridin]-6-amine involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The bipyridine moiety can coordinate with metal ions, affecting their redox properties and catalytic activities .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Used in the synthesis of pharmaceutical compounds and pesticides.
5-(Chloromethyl)-1,3-thiazole: Employed in the synthesis of agrochemicals and pharmaceuticals.
1,6-Dihydro-6-oxo-(3,4’-bipyridine)-5-carboxamide: Known for its applications in medicinal chemistry.
Uniqueness
5-(Chloromethyl)-[3,4’-bipyridin]-6-amine is unique due to its bipyridine structure, which allows it to participate in a wide range of chemical reactions and coordinate with metal ions. This versatility makes it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C11H10ClN3 |
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Molecular Weight |
219.67 g/mol |
IUPAC Name |
3-(chloromethyl)-5-pyridin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C11H10ClN3/c12-6-9-5-10(7-15-11(9)13)8-1-3-14-4-2-8/h1-5,7H,6H2,(H2,13,15) |
InChI Key |
HHTDOIWFOFEPOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=C(N=C2)N)CCl |
Origin of Product |
United States |
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